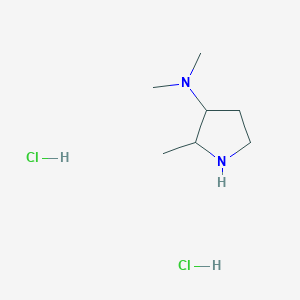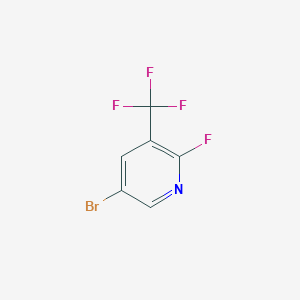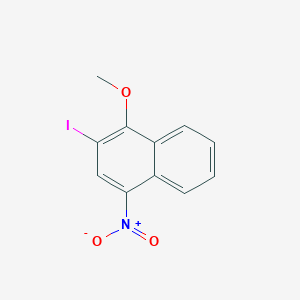
2-Iodo-1-methoxy-4-nitronaphthalene
概要
説明
2-Iodo-1-methoxy-4-nitronaphthalene is an organic compound with the molecular formula C11H8INO3 and a molecular weight of 329.09 g/mol It is a derivative of naphthalene, substituted with iodine, methoxy, and nitro groups
科学的研究の応用
2-Iodo-1-methoxy-4-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
It’s known that nitronaphthalenes, a class of compounds to which 2-iodo-1-methoxy-4-nitronaphthalene belongs, interact with amines .
Mode of Action
The mode of action of this compound involves photoinduced reactions. When exposed to laser pulses at 354 nm, nitronaphthalenes like this compound undergo electron transfer from di- and trialkylamines to their triplet state . This electron transfer yields nitronaphthalene radical anions .
Biochemical Pathways
The formation of nitronaphthalene radical anions suggests that redox reactions and electron transfer pathways may be involved .
Pharmacokinetics
Its molecular weight of 32909059 might suggest potential bioavailability, as compounds with a molecular weight under 500 are generally considered to have good bioavailability.
Result of Action
The result of the action of this compound involves the formation of nitronaphthalene radical anions and nitronaphthalene radicals . These radicals can further react via second-order termination, yielding nitrosonaphthalenes and other products .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and oxygen, and the concentration of amines . For instance, the rate constant of quenching of the nitronaphthalene triplet state by the amines is close to the diffusion-controlled limit in deoxygenated acetonitrile and smaller in the presence of water .
生化学分析
Biochemical Properties
2-Iodo-1-methoxy-4-nitronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through its nitro and methoxy functional groups. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of the iodine atom also contributes to its reactivity, potentially influencing enzyme activity and protein conformation .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and toxicity, influencing its overall biological effects. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and bioavailability. For example, this compound may be transported across cell membranes by organic anion transporters or bound to plasma proteins, affecting its distribution and activity within the body .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also influence its stability, degradation, and overall biological activity .
準備方法
The synthesis of 2-Iodo-1-methoxy-4-nitronaphthalene typically involves the iodination of 1-methoxy-4-nitronaphthalene. One common method includes the reaction of 1-methoxy-4-nitronaphthalene with N-iodosuccinimide in trifluoroacetic acid under reflux conditions for 20 hours . This reaction introduces the iodine atom into the naphthalene ring, resulting in the formation of this compound.
化学反応の分析
2-Iodo-1-methoxy-4-nitronaphthalene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents.
Common reagents used in these reactions include N-iodosuccinimide for iodination, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar compounds to 2-Iodo-1-methoxy-4-nitronaphthalene include:
2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Bromo-1-methoxy-4-nitronaphthalene: Similar structure but with a bromine atom instead of an iodine atom.
1-Iodo-4-nitrobenzene: Similar structure but lacks the methoxy group.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their substituents and ring structures.
特性
IUPAC Name |
2-iodo-1-methoxy-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11-8-5-3-2-4-7(8)10(13(14)15)6-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSOITAPPJSAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


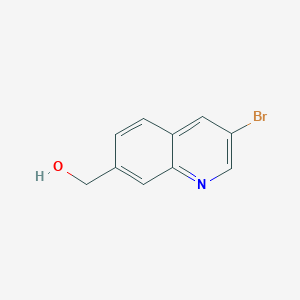
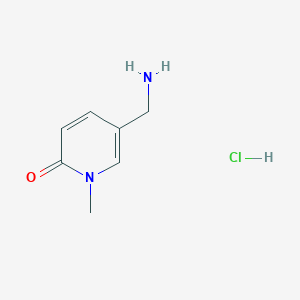
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)
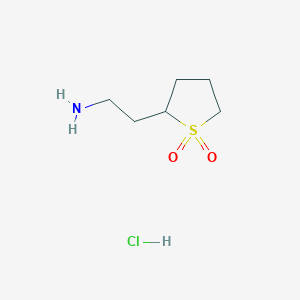
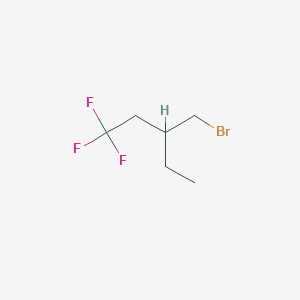
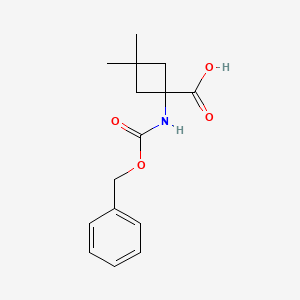
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)
